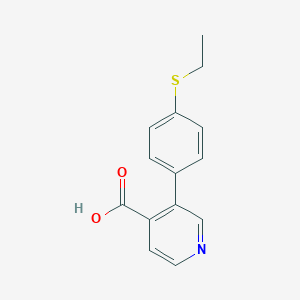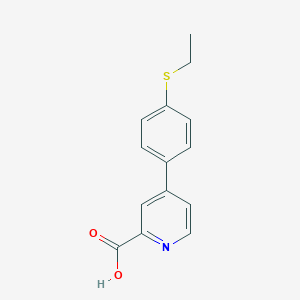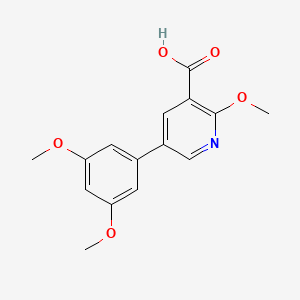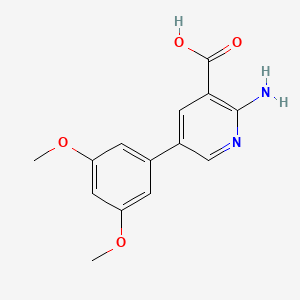
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid (ETHA) is an organic compound that has been studied extensively in the scientific research community for its unique properties and potential applications in a variety of fields. ETHA is a derivative of nicotinic acid, and is a hydroxylated form of 4-ethylthiophenol. It is a white, crystalline solid that is soluble in water and organic solvents. ETHA has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
科学的研究の応用
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied extensively in the scientific research community due to its unique properties and potential applications in a variety of fields. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential applications in biochemistry, physiology, and laboratory experiments. In biochemistry, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential use as a reagent for the synthesis of other compounds, and for its potential to inhibit the activity of certain enzymes. In physiology, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential to act as an anti-inflammatory agent and for its potential to modulate the activity of certain hormones. In laboratory experiments, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential to act as a substrate for enzyme-catalyzed reactions and for its potential to act as a fluorescent dye.
作用機序
The exact mechanism of action of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is still not fully understood, but it is believed to act through a variety of mechanisms. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is believed to act as an enzyme inhibitor, modulating the activity of certain enzymes and thus affecting the biochemical processes of the body. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is also believed to act as an anti-inflammatory agent, reducing inflammation and pain. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is also believed to act as a fluorescent dye, making it useful for a variety of laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% are still being studied, but it is believed to affect a variety of biochemical processes in the body. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is believed to act as an enzyme inhibitor, modulating the activity of certain enzymes and thus affecting the biochemical processes of the body. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is also believed to act as an anti-inflammatory agent, reducing inflammation and pain. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% is also believed to act as a fluorescent dye, making it useful for a variety of laboratory experiments.
実験室実験の利点と制限
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% has a variety of advantages and limitations for use in laboratory experiments. The advantages of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% include its solubility in water and organic solvents, its ability to act as a substrate for enzyme-catalyzed reactions, and its ability to act as a fluorescent dye. The limitations of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% include its potential toxicity, its potential to be degraded by light, and its potential to be degraded by certain enzymes.
将来の方向性
The potential future directions for the use of 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% are numerous. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could be further studied for its potential applications in biochemistry, physiology, and laboratory experiments. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could also be studied for its potential to act as an anti-inflammatory agent and for its potential to modulate the activity of certain hormones. Additionally, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could be studied for its potential to act as a fluorescent dye and for its potential to be used in drug delivery systems. 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could also be studied for its potential to act as a substrate for enzyme-catalyzed reactions and for its potential to act as an inhibitor of certain enzymes. Finally, 5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% could be studied for its potential to be used in the synthesis of other compounds.
合成法
5-(4-Ethylthiophenyl)-6-hydroxynicotinic acid, 95% can be synthesized through a variety of methods, including hydrolysis, oxidation, and condensation reactions. The most common method of synthesis is via a condensation reaction between 4-ethylthiophenol and nicotinic acid. This reaction is typically carried out in an acidic medium, such as sulfuric acid or hydrochloric acid, and is usually conducted at temperatures between 80-100 °C. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
特性
IUPAC Name |
5-(4-ethylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-11-5-3-9(4-6-11)12-7-10(14(17)18)8-15-13(12)16/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRMNXRQWWFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














